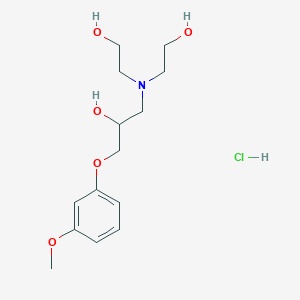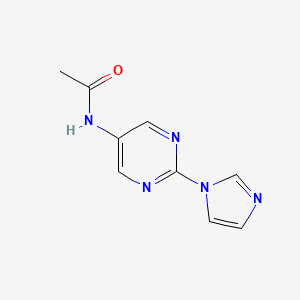
1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one is a derivative of the 1,4-dihydropyridine (DHP) class of compounds, which are known for their cardiovascular effects, particularly as calcium channel blockers. These compounds have been extensively studied due to their therapeutic potential in treating hypertension and other cardiovascular diseases. The nitrooxyalkylester moieties at the 3- and 5-positions of the DHP ring are of particular interest due to their vasodilatory and antihypertensive properties .
Synthesis Analysis
The synthesis of DHP derivatives typically involves the formation of the dihydropyridine ring through a Hantzsch synthesis or similar methods. In the case of 1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one, the synthesis would likely involve the introduction of a nitrooxyalkylester group at the 5-position. The papers describe the synthesis of related compounds with nitrooxyalkylester groups at the 3- and 5-positions, which were achieved through various synthetic routes, including one-pot reactions and modifications of the Hantzsch synthesis .
Molecular Structure Analysis
While the papers provided do not specifically describe the molecular structure of 1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one, they do discuss the importance of the substituents on the DHP ring. The molecular structure, including the position and nature of substituents, plays a crucial role in the pharmacological activity of these compounds. For instance, the introduction of a tertiary amino group or specific nitrooxyalkylester moieties can significantly affect the potency and duration of the antihypertensive effect . The crystal and molecular structure analysis of a related compound, a nitro and 2-hydroxyphenyl functionalized pyrimidinone, was performed using X-ray diffraction, which could be a similar approach to analyze the structure of 1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one .
Chemical Reactions Analysis
The DHP derivatives, including those with nitrooxyalkylester groups, can undergo various chemical reactions. These reactions can be used to further modify the structure and enhance the biological activity of the compounds. For example, the C6-methylsulfanyl group in some DHPs can be substituted with primary and secondary amines to increase structural diversity and potentially improve pharmacological properties . The formyl group in related compounds has also been shown to be reactive and can be converted into various functional groups, which can lead to a wide range of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of DHP derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as hydrophobicity and electronic effects, which in turn can influence the biological activity of the compounds. QSAR models have suggested that these properties are important for the antihypertensive activity of DHPs with nitrooxyalkylester moieties . The solubility, stability, and reactivity of these compounds are also critical factors that determine their suitability as pharmaceutical agents.
Aplicaciones Científicas De Investigación
Photochemistry and Reactivity
- Research indicates that 1,4-dihydropyridines (DHPs), a category to which the mentioned compound belongs, undergo transformations when exposed to UV-A light, forming nitroso compounds and oximes upon reaction with hydroxyl group-containing solvents (Görlitzer, Dobberkau, & Jones, 1996).
Structural Analysis and Conformation
- The molecular structure of similar 1,4-dihydropyridines has been studied, revealing a boat-type conformation of the dihydropyridine ring, with varying degrees of puckering influenced by substituents (Fossheim et al., 1982).
NMR Spectroscopy Insights
- 1,4-Dihydropyridine derivatives exhibit complex signals in 1H NMR spectra, particularly when containing carboethoxy groups at specific positions on the 1,4-dihydropyridine ring (Argüello DaSilva et al., 2005).
Electrochemical Studies
- Electrochemical studies on pharmacologically significant 1,4-dihydropyridines have enabled the generation of one-electron reduction products, contributing to understanding the stability and reactivity of these compounds (Squella et al., 1997).
Crystallographic Analysis
- Crystallographic studies of similar compounds have shed light on the structural characteristics and activity relationships of 1,4-dihydropyridines, crucial for understanding their pharmacological properties (Wang, Herbette, & Rhodes, 1989).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-4-3-8-5-6(9(12)13)1-2-7(8)11/h1-2,5,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOPFUPJAWPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-5-nitro-1,2-dihydropyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)
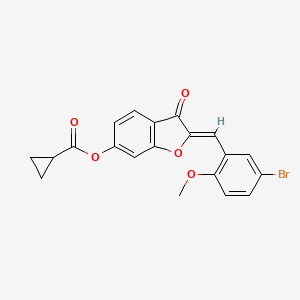

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3014474.png)
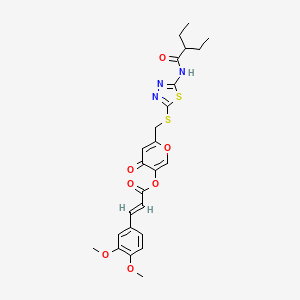
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)
![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)
![3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3014480.png)
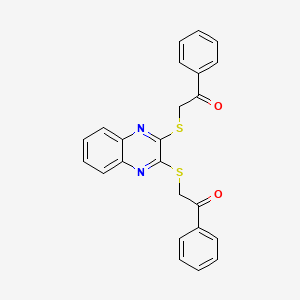

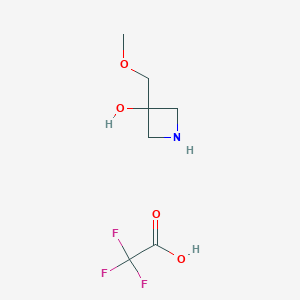
![(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B3014488.png)
